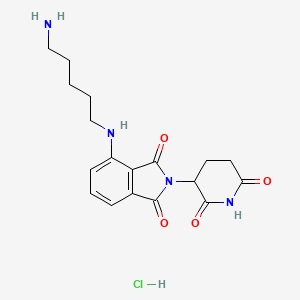

Thalidomide-NH-C5-NH2 (hydrochloride)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Pomalinomide - linker 4 est un composé appartenant à la classe des médicaments immunomodulateurs imides (IMiDs). Ces composés, y compris la thalidomide et la lénalidomide, ont gagné une attention considérable pour leurs applications thérapeutiques, en particulier dans le traitement du myélome multiple et d'autres cancers . Le pomalidomide est connu pour sa capacité à se lier à la ligase E3 céréblone, redirigeant ses capacités de dégradation des protéines vers des néo-substrats, ce qui est crucial pour ses effets thérapeutiques .

Applications De Recherche Scientifique

Pomalidomide - linker 4 has a wide range of scientific research applications. In medicine, it is used as an immunomodulatory agent for the treatment of multiple myeloma and other hematological malignancies . It has demonstrated improved efficacy and toxicity profiles compared to its sister compounds, lenalidomide and thalidomide . In chemistry, pomalidomide is utilized in the development of proteolysis targeting chimeras (PROTACs), which are designed to degrade specific proteins by targeting E3 ligases . Additionally, pomalidomide has been explored for its neuroprotective properties in the treatment of neurodegenerative diseases .

Mécanisme D'action

Target of Action

Thalidomide-NH-C5-NH2 (hydrochloride) and Pomalidomide - linker 4 are synthesized E3 ligase ligand-linker conjugates that incorporate the Thalidomide-based cereblon ligand . The primary target of these compounds is the E3 ubiquitin ligase, cereblon . Cereblon is a substrate receptor for the CRL4 E3 ubiquitin ligase complex and plays a crucial role in various biological processes, including limb outgrowth, somitogenesis, and brain development .

Mode of Action

Thalidomide-NH-C5-NH2 (hydrochloride) and Pomalidomide - linker 4 interact with their target, cereblon, to modulate the ubiquitin-proteasome system . These compounds exploit this system to selectively degrade target proteins . Pomalidomide, an analogue of thalidomide, is an immunomodulatory antineoplastic agent . It has been shown to inhibit the proliferation and induce apoptosis of various tumor cells .

Biochemical Pathways

The interaction of Thalidomide-NH-C5-NH2 (hydrochloride) and Pomalidomide - linker 4 with cereblon affects various biochemical pathways. These compounds display immunosuppressive and anti-angiogenic activity through modulating the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-a) and other cytokine action .

Pharmacokinetics

It is known that these compounds have good water solubility and stability . More research is needed to outline the ADME properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of Thalidomide-NH-C5-NH2 (hydrochloride) and Pomalidomide - linker 4 action include inhibition of cell proliferation and induction of apoptosis in tumor cells . These compounds also display immunomodulatory activity, enhancing T cell– and natural killer cell–mediated immunity .

Analyse Biochimique

Biochemical Properties

Thalidomide-NH-C5-NH2 (hydrochloride) is known to interact with cereblon, a protein that serves as a substrate receptor for the CRL4 (Cereblon) E3 ubiquitin ligase . The nature of these interactions involves the compound acting as a ligand for cereblon, thereby influencing the activity of the E3 ubiquitin ligase .

Cellular Effects

The effects of Thalidomide-NH-C5-NH2 (hydrochloride) on cells are primarily through its role in the ubiquitin-proteasome system. As a part of a PROTAC molecule, Thalidomide-NH-C5-NH2 (hydrochloride) can bind to specific target proteins within the cell, leading to their ubiquitination and subsequent degradation . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Thalidomide-NH-C5-NH2 (hydrochloride) involves its role in PROTAC technology. PROTACs are bifunctional molecules that bind to both a target protein and an E3 ubiquitin ligase . Thalidomide-NH-C5-NH2 (hydrochloride) incorporates the Thalidomide based cereblon ligand, enabling the recruitment of the cereblon E3 ligase to the target protein . This leads to the ubiquitination and subsequent degradation of the target protein.

Méthodes De Préparation

La synthèse du pomalidomide - linker 4 implique plusieurs étapes. Une méthode courante comprend l'alkylation de l'amine aromatique, bien que cette approche souffre souvent d'une faible nucléophilie et d'une mauvaise chimiosélectivité . Une autre méthode est l'acylation de l'amine aromatique, qui fournit des dérivés de pomalidomide mais ajoute une surface polaire supplémentaire et un accepteur de liaison hydrogène . Les méthodes de production industrielle utilisent souvent la chimie en flux continu, qui permet un fonctionnement sûr, une excellente reproductibilité et des processus efficaces . Cette méthode implique une synthèse en flux continu en plusieurs étapes, produisant du pomalidomide et ses analogues avec un rendement global de 38 à 47 % .

Analyse Des Réactions Chimiques

Le Pomalinomide - linker 4 subit diverses réactions chimiques, notamment des réactions de substitution. Par exemple, l'alkylation de l'amine aromatique est une réaction courante, bien qu'elle soit confrontée à des défis en raison de la faible nucléophilie . L'acylation de l'amine aromatique est une autre réaction qui fournit des dérivés de pomalidomide . Les réactifs couramment utilisés dans ces réactions comprennent les diamines et la DIPEA (N,N-diisopropyléthylamine), les réactions étant souvent réalisées dans le DMSO (diméthylsulfoxyde) à des températures élevées . Les principaux produits formés à partir de ces réactions comprennent les homo-dimères de pomalidomide et les conjugués JQ1-pomalidomide .

Applications de la recherche scientifique

Le Pomalinomide - linker 4 a un large éventail d'applications de recherche scientifique. En médecine, il est utilisé comme agent immunomodulateur pour le traitement du myélome multiple et d'autres hémopathies malignes . Il a démontré une efficacité améliorée et des profils de toxicité comparés à ses composés frères, la lénalidomide et la thalidomide . En chimie, le pomalidomide est utilisé dans le développement de chimères ciblant la protéolyse (PROTAC), qui sont conçues pour dégrader des protéines spécifiques en ciblant les ligases E3 . De plus, le pomalidomide a été exploré pour ses propriétés neuroprotectrices dans le traitement des maladies neurodégénératives .

Mécanisme d'action

Le pomalidomide exerce ses effets en se liant à la ligase E3 céréblone, qui fait partie du complexe de ligase ubiquitine CRL4-CRBN E3 . Cette liaison redirige la capacité de la ligase à signaler la dégradation des protéines vers des néo-substrats, conduisant à l'élimination des protéines liées au myélome multiple . Le pomalidomide inhibe également la prolifération et induit l'apoptose de diverses cellules tumorales . Il est plus puissant que la thalidomide et la lénalidomide, ce qui en fait un agent thérapeutique précieux .

Comparaison Avec Des Composés Similaires

Le pomalidomide fait partie de la classe des médicaments IMiDs, qui comprend également la thalidomide et la lénalidomide . Comparé à ces composés, le pomalidomide a démontré une efficacité améliorée et un meilleur profil de toxicité . La thalidomide a été le premier IMiD développé, suivi de la lénalidomide, qui présente une substitution d'un groupe amino en position quatre et un seul groupe oxo dans le cycle phtaloyle . Le pomalidomide, étant l'IMiD le plus récent et le plus puissant, a redéfini le paysage thérapeutique pour les patients atteints de myélome multiple récidivant et réfractaire .

Conclusion

Le Pomalinomide - linker 4 est un composé polyvalent doté d'un potentiel thérapeutique important. Sa synthèse implique diverses réactions chimiques, et il a un large éventail d'applications dans la recherche scientifique, en particulier en médecine et en chimie. Son mécanisme d'action et son efficacité améliorée par rapport aux composés similaires en font un ajout précieux au domaine des médicaments immunomodulateurs.

Propriétés

IUPAC Name |

4-(5-aminopentylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4.ClH/c19-9-2-1-3-10-20-12-6-4-5-11-15(12)18(26)22(17(11)25)13-7-8-14(23)21-16(13)24;/h4-6,13,20H,1-3,7-10,19H2,(H,21,23,24);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDRWFHGNHTFHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diallyl-2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2-oxoacetamide](/img/structure/B2608467.png)

![N-(4-methoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2608469.png)

![7-Amino-4H-pyrido[3,2-b][1,4]oxazin-3-one;hydrochloride](/img/structure/B2608471.png)

![2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2608475.png)

![N-[cyano(thiophen-3-yl)methyl]-3-(ethylsulfamoyl)benzamide](/img/structure/B2608476.png)

![N-[2-(2-chlorophenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2608482.png)

![N-(4-methoxybenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2608489.png)